molecular formula C22H15ClF2N2O3S B2641035 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-71-3

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2641035
CAS No.: 477712-71-3
M. Wt: 460.88
InChI Key: LLHKKDPTQAADSD-UHFFFAOYSA-N
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Description

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as chloro, fluoro, benzyl, phenyl, sulfonyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzyl Ether: The reaction between 2-chloro-6-fluorobenzyl alcohol and 3-hydroxybenzaldehyde under basic conditions to form the benzyl ether intermediate.

    Pyrazole Formation: Cyclization of the benzyl ether intermediate with hydrazine hydrate to form the pyrazole ring.

    Sulfonylation: Introduction of the sulfonyl group using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the pyrazole ring or the benzyl ether linkage.

    Coupling Reactions: The phenyl and pyrazole rings can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings, while oxidation could lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or thermal stability.

Mechanism of Action

The mechanism of action of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
  • 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole may offer unique properties due to the specific combination of chloro and fluoro substituents, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups can also affect its chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF2N2O3S/c23-20-5-2-6-21(25)19(20)14-30-17-4-1-3-15(13-17)22-11-12-27(26-22)31(28,29)18-9-7-16(24)8-10-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKKDPTQAADSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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